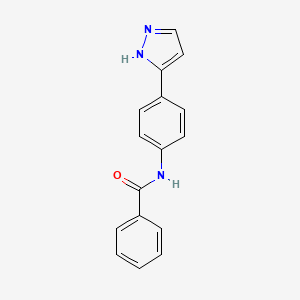

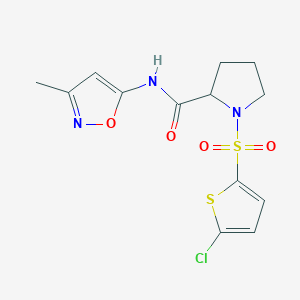

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound with potential applications in scientific research. It is a benzothiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Applications De Recherche Scientifique

MMP Inhibitors in Tissue Damage

Benzothiazole derivatives, specifically those incorporating a benzisothiazole and 4-thiazolidinone framework, have been investigated for their potential to modulate inflammatory and oxidative processes involved in tissue damage. These compounds, particularly one derivative identified as having the highest activity, have shown the ability to inhibit matrix metalloproteinases (MMPs) at the nanomolar level, suggesting a promising avenue for therapeutic intervention in conditions involving tissue degradation and inflammation (Incerti et al., 2018).

Luminescent Properties for White Light Emission

Certain benzothiazole derivatives exhibit unique luminescent properties, making them suitable for applications in white light emission. Through the careful selection and doping of these compounds into a polymer matrix, it is possible to achieve emission in the saturated white-light region, offering a flexible and straightforward approach to fabricating white-light-emitting devices. This capability has implications for the development of new materials for lighting and display technologies (Lu et al., 2017).

Antitumor Activities

Benzothiazole derivatives have demonstrated significant antitumor activities, with specific compounds showing potency against breast, ovarian, colon, and renal cell lines. The mechanism of action appears novel, with metabolism playing a central role in the effectiveness of these compounds. This has led to further investigations into the synthesis of N-acyl derivatives to explore the impact of acetylation on the antitumor activities of the parent amines, providing insights into potential new treatments for cancer (Chua et al., 1999).

Application in Antimicrobial and Cytotoxic Activities

New benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies have revealed compounds with marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and NO-induction ability. Such compounds offer potential in developing new therapeutic agents with specific combinations of activities for treating various diseases (Zablotskaya et al., 2013).

Immunomodulating Activity

Benzothiazole derivatives have also been investigated for their immunomodulating activities. Certain compounds have shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential as immunomodulatory agents. This opens up possibilities for the development of benzothiazole-based treatments aimed at modulating immune responses (Doria et al., 1991).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEJZXPRXTYHOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)